Product packaging for L-Phenylalanine NHS Ester Hydrobromide(Cat. No.:)

L-Phenylalanine NHS Ester Hydrobromide

Cat. No.: B1159811
M. Wt: 343.17
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine NHS Ester Hydrobromide is a reactive biochemical reagent primarily used to introduce the phenylalanine moiety into target molecules via its amine-reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester group facilitates efficient coupling with primary amines, such as the N-terminus of peptides or the epsilon-amino group of lysine residues, under mild conditions to form stable amide bonds. This makes it an invaluable tool in peptide synthesis and for the site-specific modification of proteins and other biomolecules. In proteomic research, this compound is particularly useful for the derivatization of peptides to enhance their detection and analysis. Derivatization with such tags can significantly improve ionization efficiency in mass spectrometry (MS) by introducing a fixed positive charge, thereby increasing signal intensity and enabling the detection of trace amounts of analytes . Furthermore, the aromatic phenylalanine side chain can be leveraged in the design of fluorescent probes or ionization tags for advanced applications in live-cell imaging and microscopic visualization . The hydrobromide salt form of the reagent can improve its stability and solubility in various reaction solvents. It is critical for researchers to be aware that NHS esters are susceptible to side reactions, including hydrolysis and transesterification, which can affect derivatization yields. Reactions should be performed in anhydrous, aprotic conditions to maximize efficiency . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₃H₁₅BrN₂O₄

Molecular Weight

343.17

Synonyms

L-Phenylalanine, 2,5-dioxo-1-pyrrolidinyl ester Hydrobromide

Origin of Product

United States

Synthetic Methodologies for L Phenylalanine Nhs Ester Hydrobromide

Precursor Chemistry and Stereochemical Integrity of L-Phenylalanine

The starting material for the synthesis is L-phenylalanine, an essential α-amino acid with an (S)-configuration at the α-carbon. The preservation of this stereochemistry is paramount throughout the synthetic sequence, as racemization can lead to the formation of undesired diastereomeric peptides or conjugates, complicating purification and reducing biological activity. rsc.org The stereochemical integrity of L-phenylalanine is primarily influenced by the reaction conditions and the reagents used during the activation of the carboxylic acid. nih.gov

Protecting the α-amino group of L-phenylalanine is a common strategy to prevent unwanted side reactions and to minimize racemization. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are typically introduced before the carboxylic acid activation and are removed at a later stage. The choice of protecting group can influence the solubility and reactivity of the amino acid derivative. nih.gov

The inherent chirality of L-phenylalanine necessitates careful control over the synthetic process to avoid epimerization at the α-carbon. semanticscholar.org Factors that can contribute to racemization include strong bases, high temperatures, and prolonged reaction times. The use of "overly activated" carboxylic acid derivatives can also increase the risk of racemization. rsc.org Therefore, synthetic strategies are designed to proceed under mild conditions to maintain the enantiopurity of the L-phenylalanine backbone. nih.gov

Carboxylic Acid Activation Strategies for NHS Ester Formation

The formation of the N-hydroxysuccinimide (NHS) ester involves the activation of the carboxylic acid group of L-phenylalanine to make it susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. This creates a stable yet reactive ester that can readily react with primary amines to form amide bonds.

Carbodiimides are widely used reagents for the formation of amide and ester bonds. wikipedia.org Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are the most common carbodiimides employed for this purpose. peptide.com The reaction mechanism involves the initial reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with N-hydroxysuccinimide (NHS) to form the desired NHS ester and a urea (B33335) byproduct. thieme-connect.de

A general reaction scheme for DCC-mediated NHS ester formation is as follows: L-Phenylalanine + DCC → O-acylisourea intermediate O-acylisourea intermediate + NHS → L-Phenylalanine-NHS ester + Dicyclohexylurea (DCU)

While DCC is effective, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify its removal by filtration but can also complicate solid-phase synthesis. peptide.com EDC, being water-soluble, offers an advantage in that its urea byproduct is also water-soluble, facilitating its removal through aqueous extraction. peptide.com

Interactive Data Table: Comparison of Common Carbodiimide Reagents

ReagentFull NameByproduct SolubilityKey Features
DCC DicyclohexylcarbodiimideInsoluble in most organic solventsInexpensive, widely used in solution-phase synthesis. peptide.com
EDC 1-ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-solublePreferred for aqueous reactions and bioconjugation; easy byproduct removal. peptide.com

To overcome some of the limitations of carbodiimides, such as racemization and side reactions, a variety of alternative coupling reagents have been developed. These reagents often generate active esters in situ with improved reaction kinetics and selectivity.

Uronium/Aminium and Phosphonium Salt-Based Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that can lead to faster reactions and reduced epimerization compared to carbodiimides. rsc.org These reagents react with the carboxylic acid to form an activated species that readily reacts with NHS.

Other Additives: Besides NHS, other additives can be used to suppress racemization and improve coupling efficiency. 1-Hydroxybenzotriazole (HOBt) and its derivatives were commonly used, although some have been restricted due to safety concerns. thieme-connect.de OxymaPure® (ethyl cyano(hydroxyimino)acetate) is a safer and effective alternative to HOBt. thieme-connect.de

Formation and Stabilization of the Hydrobromide Salt

Following the formation of the L-Phenylalanine NHS ester, it is often converted to a more stable salt form for storage and handling. The hydrobromide salt is a common choice. The formation of the salt is typically achieved by treating the NHS ester with hydrobromic acid (HBr). If the amino group of L-phenylalanine was protected, this step can also serve to deprotect it.

The protonation of the α-amino group by HBr forms the ammonium (B1175870) bromide salt. This salt is generally a crystalline solid that is more stable and less prone to decomposition than the free base form of the ester. The increased stability is crucial as activated esters are inherently reactive. google.com The salt form also improves the handling characteristics of the compound.

Purification and Characterization Methodologies for L-Phenylalanine NHS Ester Hydrobromide

Purification of the final product is essential to remove byproducts, unreacted starting materials, and any racemized material. Common purification techniques include:

Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. orgsyn.orgrsc.org

Chromatography: Techniques such as column chromatography can be used to separate the desired product from impurities based on differences in their polarity and affinity for the stationary phase. High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis of the final product's purity. nih.govnih.gov

Characterization is performed to confirm the identity and purity of the synthesized this compound. Standard analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons. rsc.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the ester carbonyl, the amide (if a protecting group is present), and the succinimide (B58015) ring. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity. nih.gov

Elemental Analysis: This determines the elemental composition (C, H, N, O, Br) of the compound, providing further evidence of its purity and identity.

Chiral HPLC: To confirm the stereochemical integrity, chiral HPLC is employed to separate and quantify the L- and D-enantiomers, ensuring that no significant racemization has occurred during the synthesis. acs.org

Comparative Analysis of Synthetic Routes for L-Phenylalanine Activation

The choice of synthetic route for the activation of L-phenylalanine depends on several factors, including cost, scalability, desired purity, and the potential for side reactions, particularly racemization.

Carbodiimide-based methods are often favored for their low cost and ready availability of reagents. thieme-connect.de However, they can be prone to side reactions, such as the formation of N-acylurea, and may require careful optimization to minimize racemization. peptide.comthieme-connect.de The choice between DCC and EDC often comes down to the desired workup procedure, with EDC being more suitable for reactions where aqueous extraction is preferred. peptide.com

Alternative coupling reagents like HATU and PyBOP generally offer higher yields, faster reaction times, and lower levels of racemization. rsc.org These reagents are often the preferred choice for the synthesis of sensitive or complex peptides where maintaining stereochemical purity is critical. However, they are typically more expensive than carbodiimides.

Interactive Data Table: Qualitative Comparison of Activation Methods

MethodReagentsAdvantagesDisadvantagesRacemization Potential
Carbodiimide DCC/NHS, EDC/NHSLow cost, readily available. thieme-connect.dePotential for N-acylurea formation, may require careful control to minimize racemization. peptide.comthieme-connect.deModerate
Uronium/Phosphonium Salts HATU, HBTU, PyBOPHigh yields, fast reactions, low racemization. rsc.orgHigher cost. rsc.orgLow
Acid Halides Thionyl chlorideHighly reactive.Can be harsh, may lead to side reactions if not controlled.High if not controlled

Chemical Reactivity and Reaction Mechanisms of L Phenylalanine Nhs Ester Hydrobromide

General Principles of Amine-Reactive NHS Esters

N-hydroxysuccinimide esters are highly valued for their ability to selectively react with primary and, to a lesser extent, secondary amines. glenresearch.comlumiprobe.com This reactivity is central to their function as crosslinkers and labeling agents for biomolecules like proteins, where they target the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. creative-proteomics.comnih.gov

The key features of NHS esters that contribute to their utility include:

Selectivity: They exhibit a strong preference for reacting with aliphatic amine groups over other nucleophiles commonly found in biological systems, such as hydroxyl or sulfhydryl groups. While reactions with these other groups can occur, the resulting ester or thioester bonds are generally less stable and susceptible to hydrolysis or displacement by amines. glenresearch.com

Reactivity in Aqueous Environments: NHS esters are functional in aqueous solutions, a critical property for biological applications. glenresearch.com However, they are also susceptible to hydrolysis, a competing reaction where water acts as the nucleophile. thermofisher.comthermofisher.com This hydrolysis becomes more rapid as the pH increases. thermofisher.comthermofisher.com

Stability: When stored in a dry, anhydrous environment, NHS esters are relatively stable, allowing for their commercial availability and use as needed. chemeurope.comglenresearch.com

The reaction is typically performed in buffers at a pH range of 7.2 to 9. thermofisher.comnih.gov In this slightly alkaline environment, a significant portion of the primary amines (which typically have a pKa in the range of 9 to 10.5) are deprotonated and thus nucleophilic, facilitating the attack on the electrophilic carbonyl carbon of the NHS ester. creative-proteomics.com Buffers containing primary amines, such as Tris, are incompatible as they compete with the target amine for reaction with the ester. thermofisher.comthermofisher.com

Nucleophilic Acyl Substitution Mechanism in Amide Bond Formation

The formation of an amide bond from the reaction of L-Phenylalanine NHS Ester Hydrobromide with a primary amine proceeds through a classic nucleophilic acyl substitution mechanism. creative-proteomics.comfuturelearn.com This is a two-step addition-elimination process.

Mechanism:

Nucleophilic Attack: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.comnih.gov The electronegativity of the carbonyl oxygen and the adjacent ester oxygen makes the carbonyl carbon electron-deficient and susceptible to attack. futurelearn.com

Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate. glenresearch.comyoutube.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the stable carbonyl double bond. This is accompanied by the elimination of the N-hydroxysuccinimide (NHS) anion, which is a good leaving group. glenresearch.comvaia.com

Proton Transfer: A final proton transfer step from the newly formed amide nitrogen (which is initially positively charged) to a base in the reaction mixture yields the final, stable amide product and the released N-hydroxysuccinimide. vaia.com

The reaction is initiated when the lone pair of electrons on the nitrogen of a primary amine (R-NH₂) attacks the carbonyl carbon of the L-Phenylalanine NHS ester. glenresearch.com This leads to the formation of a short-lived tetrahedral intermediate where the carbonyl carbon is bonded to four groups: the original phenylalanine moiety, the oxygen atom (now with a negative charge), the incoming amine group (now with a positive charge), and the N-hydroxysuccinimide oxygen. glenresearch.comyoutube.com

This intermediate is unstable and quickly decomposes. youtube.com The driving force for decomposition is the reformation of the energetically favorable carbonyl double bond. youtube.com As the electron pair from the negatively charged oxygen reforms the C=O double bond, a bond to one of the attached groups must break. The group that is the weakest base is the best leaving group.

The effectiveness of NHS esters as acylating agents is critically dependent on N-hydroxysuccinimide being a good leaving group. vaia.comstackexchange.com A good leaving group is the conjugate base of a strong acid (or, in this context, a weak base). The N-hydroxysuccinimide anion (SuO⁻) is stabilized by resonance and the inductive effect of the two carbonyl groups in the succinimide (B58015) ring, which delocalize the negative charge. vaia.comstackexchange.com This stabilization makes it a much better leaving group than, for example, an alkoxide ion (RO⁻) from a simple alkyl ester, which is why NHS esters are significantly more reactive. vaia.com The release of the stable NHS anion drives the reaction forward towards the formation of the highly stable amide bond. creative-proteomics.comglenresearch.com

Kinetic Studies of Reactions Involving this compound

pH: The reaction rate is highly pH-dependent. The optimal pH is typically between 8.0 and 9.0. lumiprobe.com Below this range, the concentration of the deprotonated, nucleophilic amine is too low. Above this range, the rate of hydrolysis of the NHS ester increases significantly, consuming the reagent before it can react with the amine. thermofisher.comthermofisher.com

Concentration: As with most bimolecular reactions, the rate is dependent on the concentration of both the NHS ester and the amine. Using a higher concentration of the amine can help to favor the desired reaction over hydrolysis. glenresearch.com

Temperature: Reactions are typically run at room temperature or 4°C. thermofisher.comthermofisher.com Lower temperatures can be used to slow down the competing hydrolysis reaction, especially at higher pH. thermofisher.comthermofisher.com

Steric Hindrance: The steric bulk of the nucleophilic amine and the acyl group of the ester can affect reaction rates. A bulkier amine or a more sterically hindered NHS ester will generally react more slowly. glenresearch.com

The table below summarizes the general conditions and their impact on the reaction of NHS esters.

ParameterConditionEffect on Reaction
pH 7.2 - 9.0Optimal range for balancing amine nucleophilicity and ester stability. thermofisher.comnih.gov
< 7.0Amine protonation reduces nucleophilicity, slowing the reaction. creative-proteomics.com
> 9.0Rate of ester hydrolysis significantly increases, reducing yield. thermofisher.com
Temperature 4°C - 25°CStandard range; lower temperatures minimize hydrolysis. thermofisher.comthermofisher.com
Solvent Aqueous BufferRequired for most biological applications; hydrolysis is a competing reaction. glenresearch.com
DMF, DMSOUsed to dissolve water-insoluble NHS esters before adding to aqueous buffer. lumiprobe.comthermofisher.com
Reactants Primary AminesHighly reactive. glenresearch.com
Secondary AminesLess reactive than primary amines.
Other Nucleophiles(e.g., -OH, -SH) React, but form less stable products. glenresearch.com

Stereochemical Retention During Amide Coupling with this compound

A crucial aspect of using amino acid derivatives like this compound in synthesis is the retention of stereochemical integrity at the α-carbon. The nucleophilic acyl substitution mechanism for NHS esters is known to proceed without racemization of the α-carbon of the amino acid.

The reaction occurs at the carbonyl carbon of the ester, which is adjacent to the chiral α-carbon but not directly involved in the bond-breaking or bond-forming events that define the stereocenter. The bonds to the chiral center of the L-phenylalanine moiety remain intact throughout the entire process of tetrahedral intermediate formation and collapse. nih.gov Therefore, if the starting material is the pure L-enantiomer, the resulting amide product will also be the L-enantiomer, preserving the original stereochemistry. This is a vital feature for applications in peptide synthesis and the creation of stereochemically pure pharmaceuticals or biological probes.

Applications of L Phenylalanine Nhs Ester Hydrobromide in Advanced Chemical Synthesis

Utilization in Peptide Synthesis

The formation of the peptide bond is a fundamental transformation in the synthesis of peptides and proteins. L-Phenylalanine NHS Ester Hydrobromide, as a pre-activated form of L-phenylalanine, offers a convenient and efficient means to introduce this crucial amino acid into a growing peptide chain. The N-hydroxysuccinimide ester is a well-established activating group that reacts readily with primary and secondary amines to form a stable amide linkage, obviating the need for in situ coupling reagents in many instances. chemimpex.comchemicalbook.combachem.com

Solid-Phase Peptide Synthesis (SPPS) Strategies Incorporating L-Phenylalanine Residues

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for the sequential addition of protected amino acids in a stepwise manner. nih.gov While many SPPS protocols utilize in situ activation of carboxyl groups, the use of pre-activated amino acid esters like L-Phenylalanine NHS Ester can offer advantages in terms of reaction kinetics and simplified protocols. psu.edu

In a typical Fmoc-based SPPS cycle, the N-terminal Fmoc protecting group of the resin-bound peptide is removed with a base, such as piperidine. The subsequent coupling step involves the introduction of the next amino acid. Here, this compound can be employed as the activated species. The reaction proceeds by the nucleophilic attack of the free N-terminal amine of the growing peptide chain on the carbonyl carbon of the NHS ester, leading to the formation of the desired peptide bond and the release of N-hydroxysuccinimide.

ParameterTypical Condition
Resin Type Polystyrene-based resins (e.g., Wang, Rink amide)
Solvent Dimethylformamide (DMF)
Coupling Time 1-4 hours
Temperature Room Temperature

This table presents typical conditions for SPPS and is for illustrative purposes. Actual conditions may vary based on the specific peptide sequence and scale.

Solution-Phase Peptide Synthesis Methodologies

Prior to the advent of SPPS, peptide synthesis was exclusively performed in solution, a technique now referred to as Liquid-Phase Peptide Synthesis (LPPS). acs.org In LPPS, all reactants are dissolved in a suitable solvent, and the intermediates are isolated and purified after each step. This compound is particularly well-suited for solution-phase synthesis. bachem.comamericanpeptidesociety.org Its use can simplify the coupling step by eliminating the need for additional coupling reagents, which can sometimes lead to side reactions and purification challenges. The reaction involves the direct coupling of the NHS ester with the free amine of another amino acid or peptide fragment in solution.

A common strategy involves the reaction of an N-protected amino acid NHS ester with the esterified C-terminus of another amino acid. For instance, coupling L-Phenylalanine NHS ester with an amino acid methyl ester would yield a protected dipeptide. Subsequent deprotection of either the N-terminus or the C-terminus allows for further chain elongation.

Fragment Condensation and Segment Coupling Approaches

For the synthesis of very long peptides or small proteins, a convergent strategy involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise approach. springernature.com This method, known as fragment condensation or segment coupling, relies on the efficient and racemization-free ligation of protected peptide segments. Activated esters, including NHS esters of the C-terminal amino acid of a fragment, can be utilized for this purpose. A protected peptide fragment with a C-terminal L-phenylalanine can be converted to its corresponding NHS ester and subsequently reacted with another peptide fragment bearing a free N-terminal amine. This approach requires careful selection of protecting groups to ensure compatibility and selective deprotection.

Orthogonal Protection Strategies for the Amino Acid Side Chain

In peptide synthesis, the use of protecting groups for the reactive side chains of amino acids is crucial to prevent unwanted side reactions. biosynth.com An orthogonal protection strategy is one in which different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis. acs.org When using this compound, the primary concern is the protection of the N-terminus, as the NHS ester itself activates the C-terminus. The hydrobromide salt implies that the α-amino group is protonated. For coupling, this proton must be neutralized, typically with a non-nucleophilic base.

If the phenylalanine residue is to be incorporated into a larger peptide containing other functionalized amino acids (e.g., lysine (B10760008), aspartic acid, cysteine), their side chains must be protected with groups that are stable to the conditions used for peptide coupling and subsequent deprotection of the α-amino group for further chain elongation. For example, in an Fmoc-based strategy, acid-labile side-chain protecting groups like tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) are commonly employed, as they are stable to the basic conditions used for Fmoc removal.

Protecting GroupTypical Cleavage ConditionOrthogonality to NHS Ester Coupling
Fmoc 20% Piperidine in DMFYes
Boc Trifluoroacetic Acid (TFA)Yes
Cbz (Z) H₂/Pd or HBr/Acetic AcidYes
tBu Trifluoroacetic Acid (TFA)Yes

This table illustrates the orthogonality of common protecting groups with the conditions generally used for NHS ester coupling and is for informational purposes.

Design and Synthesis of Phenylalanine-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability, bioavailability, and receptor affinity. researchgate.net The synthesis of peptidomimetics often involves the modification of the peptide backbone or the incorporation of non-natural amino acids. This compound can serve as a starting material for the synthesis of phenylalanine-containing peptidomimetics. For instance, it can be reacted with non-proteinogenic amino acids or other amine-containing scaffolds to generate novel structures. Research has shown the synthesis of phenylalanine derivatives via multi-component reactions, such as the Ugi reaction, to create libraries of peptidomimetics for drug discovery. nih.govnih.gov

Role in Bioconjugation and Chemical Labeling

The reactivity of NHS esters towards primary amines makes them ideal reagents for the chemical modification of biomolecules, a process known as bioconjugation. chemimpex.com this compound can be used to attach a phenylalanine residue to proteins, antibodies, or other biomolecules that possess accessible primary amine groups, such as the ε-amino group of lysine residues or the N-terminal α-amino group. glenresearch.com

This labeling can serve various purposes, including the introduction of a hydrophobic moiety to study protein-protein or protein-membrane interactions, or as a precursor for further chemical modification. The reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5) to ensure that the primary amines of the biomolecule are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester. lumiprobe.comwindows.netinterchim.frlumiprobe.com The choice of buffer is critical, and amine-containing buffers such as Tris must be avoided as they will compete for reaction with the NHS ester.

ParameterTypical Condition
Biomolecule Proteins, Peptides, Amino-modified DNA
Reactive Group on Biomolecule Primary amines (e.g., Lysine side chain, N-terminus)
Solvent Aqueous buffer (e.g., PBS, bicarbonate)
pH 7.2 - 8.5
Temperature 4°C to Room Temperature
Reaction Time 1-12 hours

This table provides general conditions for bioconjugation using NHS esters and is for illustrative purposes. Optimal conditions can vary significantly depending on the specific biomolecule and desired degree of labeling.

Covalent Functionalization of Amine-Containing Biomolecules

The primary application of this compound is the covalent modification of biomolecules that possess primary amine groups. thermofisher.com These include proteins, which have an N-terminal amine group on their polypeptide chain and the side-chain amine of lysine residues, as well as amine-modified oligonucleotides and other amino-containing molecules. lumiprobe.comnih.gov

The reaction chemistry involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com The reaction is typically carried out in aqueous buffers at a pH between 7.2 and 9. thermofisher.comnih.gov While the aminolysis reaction is efficient, it competes with the hydrolysis of the NHS ester, where water acts as the nucleophile. nih.gov The rate of this competing hydrolysis increases with pH, which can reduce the efficiency of the desired labeling reaction, particularly with dilute concentrations of the target biomolecule. thermofisher.com For NHS esters that have poor solubility in water, they can first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or high-quality dimethylformamide (DMF) before being added to the buffered solution of the biomolecule. lumiprobe.com

This method allows for the direct incorporation of the L-phenylalanine structure onto the surface of proteins and other biomolecules, effectively "decorating" them with this specific amino acid derivative.

Site-Selective Protein and Peptide Modification Strategies

While standard NHS ester chemistry is highly effective for amine labeling, it often lacks site-specificity because most proteins contain multiple lysine residues on their surface, leading to heterogeneous modification. nih.gov However, this compound can be employed within more sophisticated strategies to achieve site-selective modification.

One advanced method involves converting the NHS ester into a more chemoselective reagent. For instance, a simple method has been developed to transform NHS esters into reagents that specifically target N-terminal cysteine residues. nih.gov By pre-treating the NHS ester with MESNA (2-mercaptoethanesulfonic acid), it is converted into a thioester which then selectively reacts with the N-terminal cysteine of a protein, achieving a high degree of site-specificity even in the presence of numerous internal lysine and cysteine residues. nih.gov

Another strategy for achieving site-selectivity involves the genetic incorporation of unnatural amino acids with unique reactive "handles" into a protein at a specific site. nih.gov While L-phenylalanine is a natural amino acid, derivatives such as m-acetyl-L-phenylalanine can be incorporated and then selectively targeted with hydrazide-functionalized probes. nih.gov This principle highlights how specific reactive partners can lead to precise modification. By analogy, controlling the accessibility of amine groups through protein engineering or using protecting groups can direct the L-Phenylalanine NHS ester to a desired location on a peptide or protein. The introduction of L-phenylalanine at specific sites can be used to probe protein structure, function, or to enhance resistance to enzymatic degradation. nih.gov

Integration of this compound in Derivatization for Spectroscopic Probes and Affinity Tags

A significant application of amine-reactive reagents like this compound is the attachment of various reporter molecules, such as spectroscopic probes and affinity tags, to biomolecules. lumiprobe.com The NHS ester provides a reliable chemical handle for this conjugation. In this context, the L-phenylalanine component can act as a structurally significant and chiral spacer between the biomolecule and the attached tag.

Spectroscopic Probes: These are molecules that exhibit a detectable signal, such as fluorescence or color. By reacting a fluorescent dye that has been modified to contain a primary amine with this compound, or vice-versa, a conjugate is formed that can then be attached to a target protein. Common examples of probes attached via NHS ester chemistry include fluorescein (B123965) and rhodamine. nih.gov

Affinity Tags: These are molecules that have a strong and specific binding affinity for another molecule, which can be exploited for purification or detection. nih.gov Biotin is a classic example of an affinity tag that is often conjugated to proteins using NHS ester chemistry. nih.gov The resulting biotinylated protein can be easily purified from a complex mixture using streptavidin- or avidin-functionalized chromatography columns.

The table below summarizes examples of probes and tags that can be conjugated using NHS ester chemistry.

Tag TypeExampleFunction
Spectroscopic Probe Fluorescein, RhodamineFluorescence microscopy, fluorescence polarization
Spectroscopic Probe DabcylQuencher for fluorescence resonance energy transfer (FRET)
Affinity Tag BiotinHigh-affinity purification, Western blot detection
Affinity Tag Protein APurification of antibodies (IgG)

This derivatization strategy allows researchers to leverage the properties of the L-phenylalanine residue, such as its hydrophobicity and chirality, while simultaneously equipping biomolecules with powerful tools for detection and isolation.

Applications in Click Chemistry Functionalization via Secondary Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency and specificity. This compound can be used to prepare biomolecules for click chemistry through a secondary derivatization process. lumiprobe.com

The process typically involves two steps:

Initial Conjugation: A biomolecule is first reacted with an NHS ester that introduces one of the click chemistry functional groups (an azide (B81097) or an alkyne). For instance, an L-phenylalanine derivative containing an azide group, such as 4-azido-L-phenylalanine, can be synthesized and then activated as an NHS ester. nih.gov This azido-phenylalanine NHS ester is then reacted with the target biomolecule's primary amines.

Click Reaction: The biomolecule, now functionalized with the phenylalanine-azide moiety, is ready to be "clicked" with a molecule containing the corresponding alkyne group (e.g., an alkyne-modified fluorescent probe or drug molecule). thermofisher.com

This approach combines the amine-reactivity of the NHS ester with the orthogonality of click chemistry. It allows for the attachment of a wide array of molecules to a biomolecule in a highly selective manner, without interference from other functional groups present in the biological system. lumiprobe.comthermofisher.com

Contribution to the Synthesis of Complex Organic Molecules

Beyond bioconjugation, this compound serves as a valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Intermediate in the Construction of Chiral Pharmaceutical Scaffolds

Chirality is a critical feature of many pharmaceutical compounds, as different enantiomers of a drug can have vastly different biological activities. L-Phenylalanine provides a key chiral scaffold containing a benzyl (B1604629) group. The use of this compound allows for the efficient incorporation of this specific stereocenter into a larger, more complex molecule during a synthetic sequence.

As a pre-activated and protected form of L-phenylalanine, it can react with an amine-containing fragment of a target pharmaceutical to form a stable amide bond, extending the molecular framework while maintaining chiral integrity. Phenylalanine derivatives are known building blocks for several classes of pharmaceuticals. researchgate.net For example, dipeptide sweeteners like Aspartame are analogues of L-aspartyl-L-phenylalanine methyl ester, highlighting the importance of the phenylalanine structure in biological interactions. nih.gov By using the NHS ester, chemists can couple L-phenylalanine to other chiral fragments, methodically constructing the complex stereochemical architecture required for a specific therapeutic effect.

Building Block for Natural Product Synthesis and Analogues

L-phenylalanine is a fundamental component of numerous natural products synthesized by plants and microorganisms. nih.gov For example, it is a precursor in the biosynthesis of thaxtomins, a class of phytotoxins. nih.gov In the laboratory, chemists aim to replicate these structures through total synthesis or create novel analogues to study their biological activity or develop new therapeutic agents. rsc.org

This compound is an ideal reagent for this purpose. It serves as a readily available building block that can be introduced into a synthetic route to install the phenylalanine unit. mdpi.com This approach is central to strategies like diverted total synthesis (DTS), where intermediates in a main synthetic pathway are "diverted" to create a library of related analogues. rsc.org By incorporating this compound or derivatives thereof, scientists can systematically modify natural product scaffolds and investigate structure-activity relationships, potentially leading to compounds with enhanced potency or improved properties. nih.gov

The table below summarizes the applications of the reagent in complex molecule synthesis.

Application AreaRole of this compoundSignificance
Chiral Scaffolds Provides a key stereocenter (L-configuration).Ensures the correct 3D structure essential for pharmaceutical activity.
Natural Products Acts as a building block for total synthesis.Enables the laboratory construction of complex, biologically active molecules.
Natural Product Analogues Allows for modification of a natural product's core structure.Facilitates the exploration of structure-activity relationships and the development of new drugs.

Applications in Functional Materials and Polymer Chemistry

This compound serves as a versatile reagent for imparting the specific physicochemical properties of phenylalanine to polymers and materials. The N-hydroxysuccinimide ester is a highly efficient acylating agent that reacts readily with primary and secondary amines under mild conditions to form robust amide linkages. The hydrobromide salt form of the L-phenylalanine NHS ester enhances its stability and handling as a laboratory reagent. The primary applications in this context revolve around two main strategies: the modification of existing polymer chains and the functionalization of material surfaces.

The covalent attachment of L-phenylalanine to a polymer backbone, often referred to as "grafting to," is a powerful method to alter the polymer's properties. nih.gov This approach is particularly useful for introducing hydrophobicity, biocompatibility, and potential bio-recognition sites. The reaction typically involves a polymer that possesses reactive amine groups along its chain or at its termini.

The general reaction scheme involves the nucleophilic attack of the polymer's amine group on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. The reaction is often carried out in an organic solvent in the presence of a base to neutralize the hydrobromide and any acid generated during the reaction.

Table 1: Illustrative Examples of Polymer Functionalization with Amine-Reactive Esters

Polymer BackboneReactive Group on PolymerActivating Reagent/MoietyResulting FunctionalityPotential ApplicationReference
Poly(L-lysine)ε-amino groupN-hydroxysuccinimide (NHS) ester of a hydrophobic moleculeIncreased hydrophobicity, self-assemblyDrug delivery nih.gov
Amine-terminated Poly(ethylene glycol) (PEG)Terminal amineN-hydroxysuccinimide (NHS) ester of L-phenylalaninePhenylalanine-terminated PEGTargeted drug delivery, bioconjugation nih.gov
ChitosanAmino groupsN-hydroxysuccinimide (NHS) ester of a therapeutic agentDrug-polymer conjugateControlled release systems nih.gov

This table provides illustrative examples of the "grafting to" approach using amine-reactive esters, a strategy applicable to this compound.

Research in this area has explored the synthesis of various phenylalanine-containing polymers. For instance, block copolymers such as poly(L-lactide)-b-poly(L-phenylalanine) have been synthesized, though typically through the ring-opening polymerization of the L-phenylalanine N-carboxyanhydride (NCA) rather than by grafting with an NHS ester. researchgate.netresearchgate.net However, the principle of using an activated amino acid to modify a polymer remains central. The use of this compound would be particularly advantageous for modifying polymers that are not amenable to ring-opening polymerization initiation or for achieving a controlled degree of functionalization on a pre-existing polymer.

The introduction of phenylalanine residues can significantly impact the polymer's solubility, thermal properties, and self-assembly behavior. For example, the hydrophobic nature of the phenylalanine side chains can drive the aggregation of the polymer in aqueous environments, leading to the formation of micelles or nanoparticles suitable for drug encapsulation. nih.gov

The modification of material surfaces is critical for controlling their interaction with biological systems. Surface functionalization with L-phenylalanine can enhance the biocompatibility of implants, improve the adhesion of cells, and modulate the inflammatory response. rsc.orgnih.gov this compound is an ideal candidate for the surface functionalization of biomaterials that have been pre-treated to expose primary amine groups.

The process typically involves the following steps:

Surface Activation: The material surface (e.g., a metal oxide, a silicon wafer, or a polymer scaffold) is first functionalized with a layer of molecules that present amine groups. This is often achieved using aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES). spectroscopyonline.com

Reaction with this compound: The amine-functionalized surface is then reacted with a solution of this compound. The NHS ester groups react with the surface-bound amines to covalently link L-phenylalanine to the material.

Washing and Characterization: The surface is thoroughly washed to remove any unreacted reagents and by-products. The successful functionalization is then confirmed using surface-sensitive analytical techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, and atomic force microscopy (AFM).

The introduction of phenylalanine onto a surface can significantly alter its wettability, making it more hydrophobic. This can be advantageous in applications where protein adsorption needs to be controlled or where specific cell adhesion is desired. For example, studies have shown that surfaces coated with polymers of L-phenylalanine can influence cell behavior. rsc.org Research on the oxidative polymerization of L-phenylalanine has demonstrated its potential for creating coatings on various materials, including those used for implantable medical devices. rsc.orgmst.edu While this method does not directly use the NHS ester, it highlights the utility of phenylalanine in surface modification.

Table 2: Research Findings on Surface Modification with Phenylalanine and Related Amino Acids

Substrate MaterialSurface PrimingFunctionalizing AgentKey FindingApplicationReference
Hydroxyapatite NanoparticlesSilanization with amino groupsL-phenylalanine N-carboxyanhydrideGrafting of poly(L-phenylalanine) onto the surface, improving compatibility with polymer matrices.Bone tissue engineering nih.gov
Polyurethane, PTFE, Stainless Steel-L-phenylalanine (via oxidative polymerization)Creation of a hydrophilic and hemocompatible coating that enhances endothelial cell adhesion and proliferation.Implantable medical devices rsc.orgmst.edu
Silicon Wafer3-aminopropyltriethoxysilane (APTES)Succinic anhydride (B1165640) followed by NHS/EDC activationGeneral method for converting amine surfaces to reactive NHS ester surfaces for protein coupling.Biosensors, protein arrays spectroscopyonline.com
Polyacrylamide Hydrogels-3,4-dihydroxy-L-phenylalanine (L-DOPA)Covalent linkage of extracellular matrix proteins to the hydrogel surface.Cell culture, mechanobiology studies rsc.org

This table summarizes relevant research on the modification of surfaces with phenylalanine and related compounds, illustrating the principles applicable to functionalization with this compound.

Challenges and Optimization Considerations in the Application of L Phenylalanine Nhs Ester Hydrobromide

Managing Side Reactions in Peptide and Amide Synthesis

The primary goal in using L-Phenylalanine NHS ester hydrobromide is the clean and efficient formation of an amide bond. However, competing side reactions can occur, leading to impurities and a reduction in yield. The principal concerns are racemization at the chiral center of the phenylalanine residue and the formation of various byproducts.

Maintaining the stereochemical integrity of the L-phenylalanine residue is paramount, as racemization can lead to the formation of diastereomeric peptides with potentially altered biological activity. The use of pre-activated amino acid esters, such as NHS esters, is itself a strategy to reduce the risk of racemization that is often associated with in-situ activation methods using carbodiimides like DCC (Dicyclohexylcarbodiimide). bachem.comnih.gov

However, racemization can still be influenced by the reaction conditions, particularly the choice of base, solvent, and temperature. The mechanism of racemization for N-protected amino acids often involves the formation of a 5(4H)-oxazolone intermediate, which can readily lose proton chirality at the α-carbon. The presence of a strong, non-nucleophilic base, used to deprotonate the amine component and neutralize the hydrobromide salt, can promote this side reaction. Therefore, careful selection of a base with appropriate strength is crucial. Studies on peptide coupling have shown that using milder bases can help keep racemization to a minimum. bachem.com For instance, N-methylmorpholine (NMM) is often preferred over stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in sensitive couplings.

Recent research into the synthesis of activated esters has also highlighted methods that produce NHS esters with high enantiopurity, which is a critical starting point for minimizing racemization in the subsequent coupling step. organic-chemistry.org

A significant advantage of using a purified, pre-formed L-Phenylalanine NHS ester is the elimination of byproducts associated with its synthesis. When carbodiimide (B86325) coupling agents like DCC or EDC are used to generate the NHS ester in situ with a carboxylic acid, a primary side reaction is the rearrangement of the active O-acylisourea intermediate to a stable, unreactive N-acylurea. gbiosciences.comresearchgate.net This byproduct can be difficult to remove from the desired product. By employing the isolated L-Phenylalanine NHS ester, this specific pathway of byproduct formation is avoided. researchgate.net

However, other side reactions can occur during the coupling reaction itself:

O-acylation: Besides the intended reaction with primary amines (N-terminus or lysine (B10760008) side chains), NHS esters can react with other nucleophilic residues in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine. nih.govrug.nl This O-acylation is typically less stable than the N-acylation (amide bond) and can often be reversed. One method for the selective removal of these ester-linked acyl groups involves incubating the sample in a boiling water bath, which hydrolyzes the less stable O-acyl esters while leaving the robust amide bonds intact. rug.nl

Succinimide (B58015) Ring Opening: Under certain conditions, the succinimide ring of the NHS ester itself can be attacked by nucleophiles. This can lead to the formation of N-succinamide derivatives, representing another class of potential impurities. nih.gov

Hydrolysis of NHS Esters in Aqueous and Non-Aqueous Environments

The greatest challenge to the utility of NHS esters is their susceptibility to hydrolysis, a competing reaction that consumes the reagent and reduces the efficiency of the desired amidation. lumiprobe.comschem.jp The rate of this hydrolysis is highly dependent on the reaction environment.

This compound is a moisture-sensitive compound. schem.jpchemicalbook.com Hydrolysis breaks the active ester bond, yielding the original carboxylic acid (L-phenylalanine) and N-hydroxysuccinimide, rendering the reagent inactive for coupling.

Key strategies to maintain reagent stability include:

Proper Storage: The solid reagent should be stored in a cool, dry place, preferably in a desiccator, to protect it from atmospheric moisture. chemicalbook.com Once a container is opened, its contents are more susceptible to gradual decomposition. schem.jp

Use of Anhydrous Solvents: For reactions, the NHS ester should be dissolved in a high-purity, anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.com It is crucial to use DMF that is free from degradation products like dimethylamine, which can react with the NHS ester. lumiprobe.com

Immediate Use of Solutions: Aqueous solutions of NHS esters are not stable and should be prepared immediately before use. lumiprobe.com While stock solutions in anhydrous DMSO or DMF can be stored for short periods at -20°C, it is generally recommended to prepare fresh solutions for each experiment to ensure maximum reactivity. lumiprobe.comnih.gov

In aqueous environments, typically used for labeling proteins and peptides, pH is the most critical factor influencing the balance between the desired aminolysis (amide bond formation) and the competing hydrolysis. lumiprobe.com

Effect of pH: The reaction of an NHS ester with a primary amine is strongly pH-dependent. At acidic pH (e.g., below 7.0), the primary amine is largely protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. lumiprobe.comnih.gov As the pH increases into the alkaline range, the amine becomes deprotonated (-NH2) and highly nucleophilic. However, the rate of NHS ester hydrolysis also increases significantly at higher pH. dutscher.com This dual effect necessitates a compromise to find an optimal pH where the amine is sufficiently reactive, but the ester remains stable enough to react. For most protein and peptide labeling, the optimal pH range is found to be between 7.0 and 9.0, with many protocols recommending a pH of 8.3-8.5. lumiprobe.comnih.gov

Buffer Selection: The choice of buffer is also critical. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. dutscher.com Commonly used and recommended buffers include phosphate, bicarbonate/carbonate, and borate (B1201080) buffers. dutscher.comnih.gov

Table 1: Impact of pH and Buffer on NHS Ester Reactions

ParameterConditionEffect on ReactionRationale / Notes
pH Level Acidic (e.g., pH < 7.0)Low reaction efficiencyThe target amine is protonated and non-nucleophilic. lumiprobe.com While hydrolysis is slow, the desired reaction is inhibited.
Optimal (e.g., pH 8.3-8.5)High reaction efficiencyA good balance between a deprotonated, reactive amine and a manageable rate of ester hydrolysis. lumiprobe.com
Highly Alkaline (e.g., pH > 9.0)Decreased yieldThe rate of hydrolysis of the NHS ester becomes very rapid, consuming the reagent before it can react with the amine. dutscher.com
Buffer Type Phosphate, Bicarbonate, BorateRecommendedThese systems effectively buffer the pH in the optimal range without containing nucleophilic amines that would interfere with the reaction. dutscher.comnih.gov
Tris, Glycine, or other amine-based buffersNot RecommendedThe buffer components contain primary or secondary amines that will react with the L-Phenylalanine NHS ester, consuming the reagent and reducing the yield of the desired product. lumiprobe.comdutscher.com

Stoichiometric Control and Reaction Efficiency Optimization

To drive the coupling reaction to completion and maximize the yield of the acylated product, it is common practice to use a molar excess of the L-Phenylalanine NHS ester relative to the amine-containing substrate. mdpi.com This is particularly important when modifying complex molecules like proteins, where the concentration of targetable amines may be low.

Optimizing reaction efficiency involves several considerations:

Molar Ratio: A stoichiometric excess of the NHS ester helps to ensure that the reaction proceeds efficiently. For protein labeling, a molar excess of 8 to 10-fold is often used as a starting point, though the optimal ratio may need to be determined empirically depending on the specific substrate and its concentration. lumiprobe.comdutscher.com

Concentration: Higher concentrations of the reactants generally lead to increased reaction rates and higher labeling efficiency. dutscher.com

Monitoring: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to judge when the active ester has been fully consumed. mdpi.com

Table 2: General Parameters for Optimizing Coupling Reactions with L-Phenylalanine NHS Ester

ParameterTypical Range / ConditionPurpose
Stoichiometry (NHS Ester : Amine) 1.5:1 to 10:1Drive the reaction to completion; compensate for hydrolysis. lumiprobe.commdpi.com
Solvent Anhydrous DMF, DMSOSolubilize the reagent and prevent premature hydrolysis. lumiprobe.com
Reaction Temperature 4°C to 25°C (Room Temp)Balance reaction rate with reagent stability (hydrolysis is slower at lower temperatures). lumiprobe.com
Reaction Time 1 to 24 hoursAllow sufficient time for the coupling reaction to complete. lumiprobe.commdpi.com
Substrate Concentration As high as solubility allowsIncrease reaction kinetics and efficiency. dutscher.com

Post-Reaction Purification Techniques for Complex Synthetic Products

The successful synthesis of complex molecules using this compound is critically dependent on the effective purification of the final product from a mixture of unreacted starting materials, reagents, and byproducts. The inherent reactivity of the N-hydroxysuccinimide (NHS) ester, while advantageous for coupling reactions, also presents challenges due to its susceptibility to hydrolysis. This necessitates carefully selected and optimized purification strategies to ensure the isolation of a product with high purity. The choice of purification technique is dictated by the physicochemical properties of the target molecule, including its size, charge, and solubility, as well as the nature of the impurities present in the reaction mixture.

A multi-step purification approach is often required to achieve the desired level of purity for complex synthetic products derived from this compound. This typically involves a combination of chromatographic methods, precipitation, and extraction techniques.

Chromatographic Techniques:

Chromatography is a cornerstone of purification in this context, offering high-resolution separation based on differential partitioning of the components between a stationary phase and a mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most powerful and widely used techniques for the purification of peptides and other complex organic molecules synthesized using this compound. researchgate.netnih.gov In RP-HPLC, a non-polar stationary phase (commonly C8 or C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA). researchgate.netnih.gov The separation is based on the hydrophobicity of the molecules; more hydrophobic compounds are retained longer on the column. Gradient elution, where the concentration of the organic solvent is gradually increased, is commonly employed to effectively separate components with a wide range of polarities. nih.gov For instance, in the synthesis of phenylalanine-containing peptides, crude products are often purified by semipreparative RP-HPLC to achieve high purity (e.g., >95%). electronicsandbooks.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is particularly useful for purifying products that have ionizable groups, which is common for peptides and other biomolecules. The stationary phase is a resin that has charged functional groups. In the case of purifying a product derived from this compound, if the final product has a net positive or negative charge at a specific pH, IEX can be a highly effective purification step. For example, a cation-exchange column could be used to bind positively charged products, while anions and neutral molecules pass through. The bound product is then eluted by changing the pH or increasing the salt concentration of the mobile phase. google.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column faster, while smaller molecules that can penetrate the pores have a longer path and elute later. This method is particularly useful for removing small molecule impurities, such as unreacted this compound or the N-hydroxysuccinimide byproduct, from a much larger synthetic product like a peptide or a polymer conjugate.

Non-Chromatographic Techniques:

While chromatography is powerful, non-chromatographic methods are often used for initial cleanup or for large-scale purifications where chromatography might be less economically viable.

Precipitation and Crystallization: If the synthetic product is a solid and has significantly different solubility characteristics from the impurities in a particular solvent system, precipitation or crystallization can be an effective purification method. google.com For instance, after a reaction, the desired product might be precipitated by adding a solvent in which it is insoluble, while the impurities remain in solution. Recrystallization, which involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form crystals, can lead to a significant increase in purity. google.com

Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For products of reactions using this compound, extraction can be used to remove water-soluble byproducts, such as N-hydroxysuccinimide, from the desired product which may be more soluble in an organic solvent. The pH of the aqueous phase can be adjusted to manipulate the partitioning of acidic or basic impurities.

Solid-Phase Extraction (SPE): SPE is a form of preparative chromatography that uses a solid adsorbent to selectively bind either the desired product or the impurities from a solution. It is often used for sample cleanup prior to more sensitive analytical techniques or as a preparative step. For example, a reversed-phase SPE cartridge can be used to bind the hydrophobic product, while polar impurities are washed away. The product is then eluted with a non-polar solvent.

The following table summarizes the key purification techniques applicable to products synthesized using this compound:

Purification TechniquePrinciple of SeparationTypical Application in this compound Product SynthesisKey Considerations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification of peptides and other complex organic molecules. researchgate.netnih.govnih.govelectronicsandbooks.comRequires specialized equipment; solvent choice and gradient optimization are crucial. nih.gov
Ion-Exchange Chromatography (IEX) Net ChargePurification of charged molecules like peptides or amino acid derivatives. google.compH and buffer selection are critical for effective separation.
Size-Exclusion Chromatography (SEC) Molecular SizeRemoval of small molecule impurities (e.g., unreacted NHS ester, byproducts) from larger products.Limited resolution for molecules of similar size.
Precipitation/Crystallization Differential SolubilityBulk purification of solid products; removal of highly soluble impurities. google.comProduct must be a solid; finding a suitable solvent system can be challenging.
Liquid-Liquid Extraction Differential SolubilityRemoval of water-soluble byproducts like N-hydroxysuccinimide.Requires immiscible solvent systems; can be labor-intensive for multiple extractions.
Solid-Phase Extraction (SPE) AdsorptionRapid sample cleanup and pre-concentration before further purification or analysis.Lower resolution than HPLC; choice of sorbent is important.

Future Directions and Emerging Research Avenues

Development of Novel L-Phenylalanine Activated Ester Derivatives with Enhanced Reactivity or Selectivity

The core of L-Phenylalanine NHS ester's function lies in its ability to efficiently acylate primary and secondary amines. Future research is increasingly focused on the development of novel activated ester derivatives that offer superior reactivity, selectivity, or stability. While N-hydroxysuccinimide esters are widely used, research into alternative activating groups is an active area of investigation. The goal is to create derivatives that can overcome some of the limitations of traditional NHS esters, such as their susceptibility to hydrolysis in aqueous media.

Emerging strategies involve the synthesis of L-Phenylalanine esters with different leaving groups that can modulate the electrophilicity of the carbonyl carbon. This can lead to derivatives with tailored reactivity profiles, allowing for more controlled and efficient conjugation reactions under a wider range of conditions. For instance, the development of derivatives with enhanced stability at physiological pH would be highly beneficial for in vivo applications. Furthermore, the design of activated esters with inherent selectivity towards specific types of amine groups, or those that can react efficiently with less nucleophilic amines, remains a significant research goal.

Recent studies have explored various activating groups to create novel activated esters. While not specific to L-Phenylalanine, these studies provide a roadmap for future work. For example, the use of N-hydroxyphthalimide esters and pentafluorophenyl esters has been investigated as alternatives to NHS esters, offering different reactivity and stability profiles organic-chemistry.org. The development of such derivatives for L-Phenylalanine could provide researchers with a broader toolkit for specific applications.

Table 1: Comparison of Common Activating Groups for Carboxylic Acids

Activating GroupKey FeaturesPotential Advantages for L-Phenylalanine Derivatives
N-hydroxysuccinimide (NHS)Widely used, good reactivity with primary amines.Well-established chemistry, reliable performance.
N-hydroxyphthalimideSimilar to NHS but can offer different solubility and reactivity.May provide alternative reaction kinetics.
PentafluorophenolHighly activating, leading to faster reactions.Useful for less reactive amines or when speed is critical.
N-hydroxybenzotriazole (HOBt)Often used as an additive to reduce side reactions and racemization.Could enhance the purity and yield of L-Phenylalanine conjugations.

Green Chemistry Approaches for the Synthesis and Utilization of L-Phenylalanine NHS Ester Hydrobromide

The principles of green chemistry are increasingly influencing the synthesis and application of chemical reagents. Future research on this compound will likely focus on developing more environmentally benign synthetic routes and utilization protocols. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact mdpi.com.

One promising avenue is the exploration of biocatalysis for the synthesis of activated esters ijfmr.comrsc.orgnih.gov. Enzymes, such as lipases, can catalyze esterification reactions under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods that often rely on harsh reagents and organic solvents ijfmr.comrsc.org. The development of enzymatic methods for the synthesis of L-Phenylalanine NHS ester would represent a significant advancement in green chemistry.

Furthermore, research into solvent-free or solvent-minimized reaction conditions for both the synthesis and application of L-Phenylalanine NHS ester is gaining traction mdpi.com. Mechanochemistry, where reactions are induced by mechanical force, is one such approach that can reduce or eliminate the need for solvents. Additionally, the use of safer, renewable, and less toxic solvents is a key focus area.

Another aspect of green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. Future synthetic strategies will aim to improve the atom economy of L-Phenylalanine NHS ester synthesis, thereby reducing waste generation. The development of catalytic methods that avoid the use of stoichiometric activating agents is a key goal in this regard mdpi.comlabmanager.com.

Advanced Computational Studies on the Reactivity Profile and Mechanism of this compound

While the general mechanism of amine acylation by NHS esters is understood, a deeper, quantitative understanding of the reactivity profile and reaction mechanism of this compound can be achieved through advanced computational studies. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the transition state geometries, activation energies, and reaction pathways involved in its reactions acs.org.

Such computational studies can help to elucidate the subtle factors that govern the reactivity and selectivity of L-Phenylalanine NHS ester. For example, simulations can model the influence of solvent, pH, and the structure of the amine nucleophile on the reaction kinetics and outcome nih.govmst.eduresearchgate.netmst.edu. This knowledge can then be used to optimize reaction conditions for specific applications and to design novel derivatives with improved properties.

A systematic computational study could also investigate the potential for side reactions, such as hydrolysis, and identify conditions that minimize these unwanted processes. Furthermore, computational modeling can aid in the rational design of new activating groups with tailored electronic and steric properties to enhance the performance of L-Phenylalanine activated esters. By providing a molecular-level understanding of the reaction dynamics, computational chemistry can accelerate the development of next-generation reagents.

Integration with Automated Synthesis Platforms and High-Throughput Methodologies

The demand for rapid synthesis and screening of large libraries of molecules in drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput methodologies. The integration of this compound and its derivatives into these automated workflows is a key future direction americanpeptidesociety.orgchimia.chcreative-peptides.comresearchgate.netamidetech.com.

Automated peptide synthesizers, for example, can utilize activated amino acid derivatives like L-Phenylalanine NHS ester to build complex peptide chains with high speed and precision americanpeptidesociety.orgcreative-peptides.comamidetech.comacs.org. The development of stable and highly reactive derivatives of L-Phenylalanine that are compatible with the reagents and conditions used in these automated platforms is an important area of research. This includes ensuring good solubility in the solvents used in automated synthesis and minimizing side reactions that can occur during the prolonged reaction times sometimes associated with these methods.

High-throughput screening (HTS) methods can be used to rapidly evaluate the reactivity and efficacy of new L-Phenylalanine activated ester derivatives. By synthesizing and testing large libraries of these compounds in parallel, researchers can quickly identify candidates with desired properties. This combination of automated synthesis and HTS can significantly accelerate the discovery and optimization of novel bioconjugation reagents. The ability to perform reactions in miniaturized formats, such as in microplates, allows for the efficient use of reagents and the rapid generation of large datasets for analysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for L-Phenylalanine NHS Ester Hydrobromide, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves activating L-phenylalanine derivatives with N-hydroxysuccinimide (NHS) esters. A key route includes esterification of L-phenylalanine with NHS in the presence of hydrobromic acid to form the hydrobromide salt. Critical parameters include pH control (to avoid hydrolysis of the NHS ester), reaction temperature (optimized between 0–4°C to minimize side reactions), and stoichiometric ratios of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . For example, highlights similar protocols for aspartame synthesis, where esterification and condensation steps are tightly controlled to prevent racemization.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular structure and purity. Infrared (IR) spectroscopy can verify ester and amide bond formation. For example, and describe the use of 1H^1H-NMR to resolve stereochemical outcomes and IR to monitor reaction progress in similar compounds. Purity assessment via thin-layer chromatography (TLC) or HPLC is advised, with TLC being a cost-effective preliminary method .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is hygroscopic and sensitive to moisture. Storage under inert gas (e.g., argon) at –20°C in airtight containers is recommended. Prior to use, equilibrate to room temperature in a desiccator to prevent hydrolysis. (for a related compound) emphasizes avoiding exposure to humidity and using vacuum-sealed packaging for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound in continuous flow systems?

  • Methodological Answer : Continuous flow reactors improve reproducibility and scalability. Key variables include residence time (optimized via flow rate adjustments) and temperature gradients. demonstrates that Boc-deprotection of phenylalanine esters in flow systems achieves higher yields (≥90%) compared to batch methods by minimizing side reactions. Real-time monitoring using inline IR or UV-vis spectroscopy can dynamically adjust parameters .

Q. What strategies control reaction specificity when using this compound in heterocyclic synthesis?

  • Methodological Answer : Steric and electronic effects of the NHS ester group influence regioselectivity. For instance, shows that substituting methyl ester groups (e.g., L-phenylalanine methyl ester) with bulkier alkyl chains shifts product distribution toward phenanthroline-oxazine derivatives over pyrido-phenanthrolin-7-ones. Solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., triethylamine) further modulate selectivity .

Q. How can researchers resolve contradictions in product distribution when varying ester groups in reactions involving L-Phenylalanine derivatives?

  • Methodological Answer : Systematic variation of ester groups (methyl, ethyl, propyl) combined with kinetic studies (e.g., time-resolved NMR) identifies steric hindrance or electronic effects as drivers of divergent pathways. illustrates how 1H^1H-NMR analysis of reaction mixtures reveals competing pathways, enabling targeted suppression of undesired products via solvent or temperature optimization .

Q. What are key considerations for incorporating this compound into site-specific labeling protocols for protein studies?

  • Methodological Answer : The NHS ester reacts selectively with primary amines (e.g., lysine residues). To avoid non-specific labeling, maintain pH 7–8.5 and use excess competing amines (e.g., Tris buffer) to quench unreacted esters. details protocols for conjugating NHS esters to phosphine probes, emphasizing stoichiometric ratios and purification via size-exclusion chromatography to remove unreacted reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.